

WSP-5 Fluorescent Probe: A Technical Guide for H₂S Detection

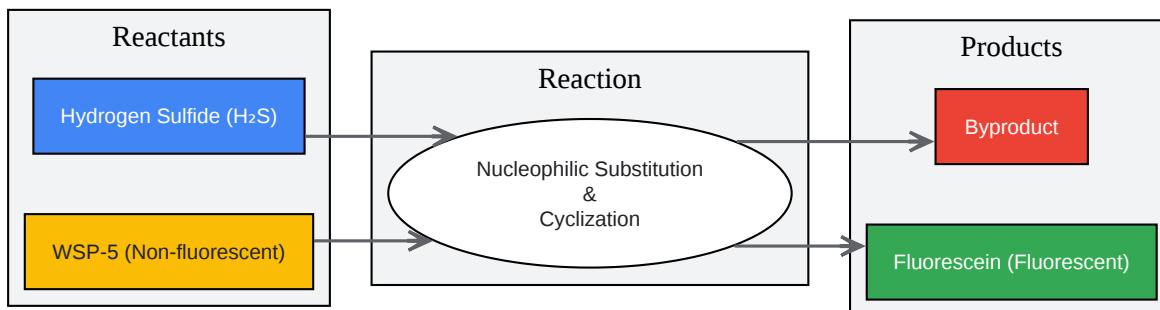
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: WSP-5

Cat. No.: B15556035

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

Introduction

The **WSP-5** (Washington State Probe-5) is a highly selective and sensitive "turn-on" fluorescent probe designed for the rapid detection of hydrogen sulfide (H₂S) in biological systems.^[1] H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a vital role in a myriad of physiological and pathological processes.^[2] The ability to accurately measure H₂S levels in real-time is crucial for understanding its complex biological functions and for the development of novel therapeutics targeting H₂S-related pathways. **WSP-5** offers a robust tool for researchers in these fields, providing a significant improvement over its predecessor, WSP-1, with a faster response rate and a lower detection limit.^[3]

Core Principles and Mechanism of Action

WSP-5 operates on a reaction-based sensing mechanism involving a tandem nucleophilic substitution and cyclization reaction that is highly specific to H₂S.^{[2][4]} In its native state, the **WSP-5** molecule is non-fluorescent. The probe contains two pyridine disulfide groups that act as H₂S-reactive sites. Upon interaction with H₂S, a nucleophilic attack by the hydrosulfide anion (HS⁻) on the disulfide bond triggers a cascade reaction. This reaction cleaves the disulfide bond and initiates an intramolecular cyclization, which in turn releases a highly fluorescent fluorescein molecule.^{[2][4]} This "turn-on" response ensures a high signal-to-noise ratio, as the fluorescence intensity is directly proportional to the amount of H₂S present.

[Click to download full resolution via product page](#)

Caption: Reaction mechanism of **WSP-5** with H₂S.

Physicochemical and Photophysical Properties

WSP-5 is a cell-permeable fluoresceinyl pyridine disulfide compound.^[4] Key quantitative data for the **WSP-5** probe are summarized in the table below, providing a quick reference for experimental design.

Property	Value	Reference
Chemical Name	3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-3',6'-diyl bis(2-(pyridin-2-yl)disulfanyl)benzoate)	[3][5]
Molecular Formula	C ₄₄ H ₂₆ N ₂ O ₇ S ₄	[5]
Molecular Weight	822.9 g/mol	[3][5]
Excitation Wavelength (λ _{ex})	502 nm	[1][4][5]
Emission Wavelength (λ _{em})	525 nm	[1][4][5]
Quantum Yield (Φ)	0.20	[4]
Limit of Detection (LOD)	47 nM	[4][6]
Solubility	DMSO, DMF	[5]
Appearance	White to beige powder	[4]

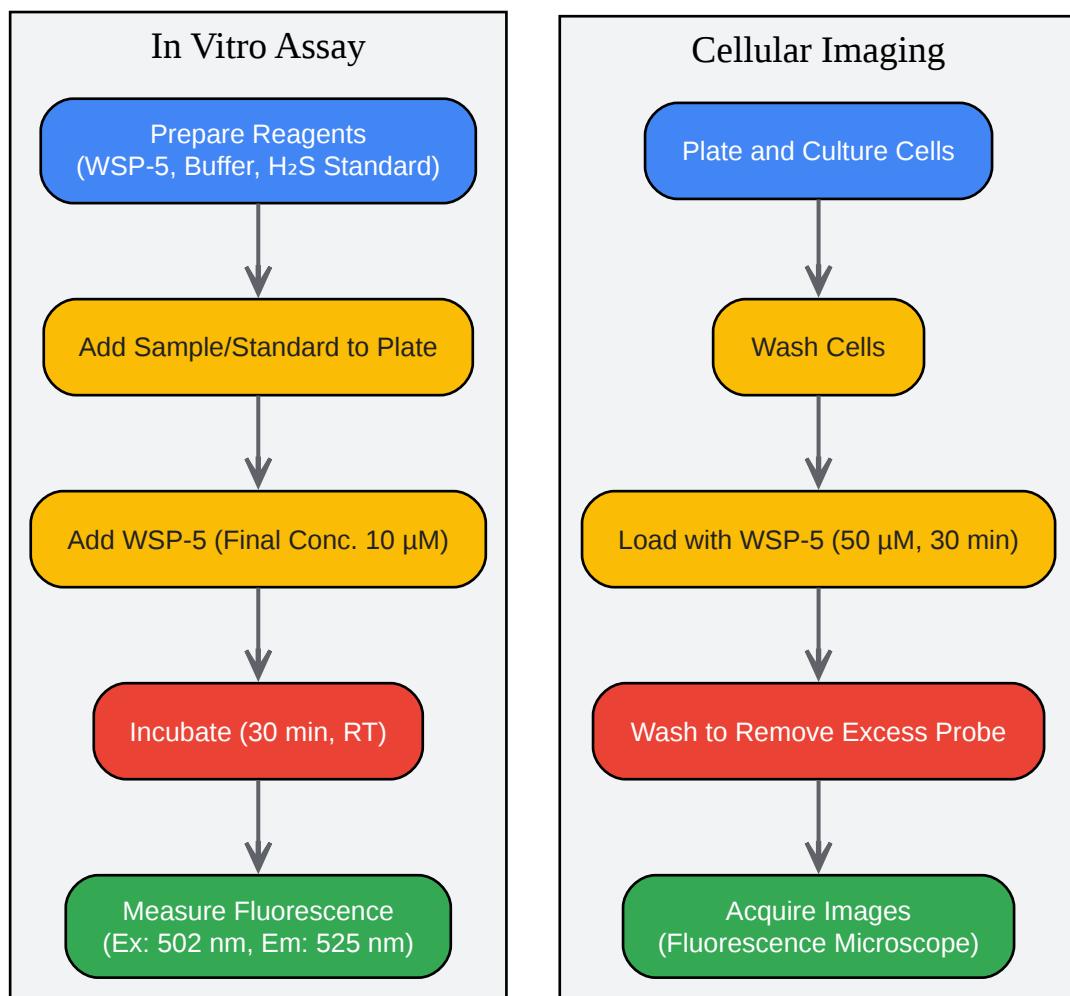
Experimental Protocols

Below are detailed methodologies for the use of **WSP-5** in common experimental settings. It is recommended to optimize concentrations and incubation times for specific cell types and experimental conditions.

In Vitro H₂S Detection (Fluorometric Assay)

This protocol is designed for the quantification of H₂S in aqueous solutions, such as buffer systems or cell lysates.

- Reagent Preparation:
 - **WSP-5** Stock Solution: Prepare a 2.5 mM stock solution of **WSP-5** in anhydrous DMSO. Store at -20°C, protected from light.
 - H₂S Standard: Prepare a stock solution of a reliable H₂S donor, such as sodium hydrosulfide (NaHS), in deoxygenated buffer immediately before use.


- Assay Buffer: A common buffer is 10 mM phosphate-buffered saline (PBS), pH 7.4. For enhanced probe solubility and reaction efficiency, the inclusion of a surfactant like 1 mM cetyl trimethyl ammonium bromide (CTAB) is often recommended.[7]
- Assay Procedure:
 - Pipette the desired volume of your sample or H₂S standard into a 96-well plate.
 - Add the assay buffer to bring the total volume to the desired final volume (e.g., 200 µL).
 - Add **WSP-5** stock solution to a final concentration of 10 µM.
 - Incubate the plate at room temperature or 37°C for 30 minutes, protected from light.
 - Measure the fluorescence intensity using a microplate reader with excitation at ~502 nm and emission at ~525 nm.
- Data Analysis:
 - Generate a standard curve by plotting the fluorescence intensity against the concentration of the H₂S standard.
 - Determine the H₂S concentration in your samples by interpolating their fluorescence values on the standard curve.

Live Cell Imaging of Intracellular H₂S

This protocol outlines the steps for visualizing endogenous or exogenous H₂S in cultured cells.

- Cell Preparation:
 - Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere overnight.
 - Ensure cells are healthy and at an appropriate confluence before starting the experiment.
- Probe Loading:
 - Wash the cells once with pre-warmed serum-free culture medium or PBS.

- Prepare a loading solution of **WSP-5** in serum-free medium at a final concentration of 50 μ M.[6]
- Incubate the cells with the **WSP-5** loading solution at 37°C for 30 minutes in a CO₂ incubator.[6]
- H₂S Stimulation (Optional):
 - If you are measuring the cellular response to an external H₂S source, add the H₂S donor to the medium at the desired concentration and incubate for the desired time.
- Imaging:
 - Wash the cells twice with warm PBS or imaging buffer to remove excess probe.
 - Mount the coverslip or dish on a fluorescence microscope equipped with appropriate filters for fluorescein (e.g., FITC channel).
 - Acquire images using excitation at ~502 nm and collecting the emission at ~525 nm.

[Click to download full resolution via product page](#)

Caption: General experimental workflows for **WSP-5**.

Selectivity and Considerations

WSP-5 exhibits high selectivity for H₂S over other biologically relevant reactive sulfur species (RSS), such as cysteine (Cys) and glutathione (GSH).^[2] This is a critical feature for its use in complex biological environments where these other thiols are present in high concentrations. The probe is also reported to be insensitive to esterases and functions over a range of biological pH values.^[4]

Important Considerations:

- Autofluorescence: As with any fluorescence-based assay, it is important to have appropriate controls to account for cellular autofluorescence.
- Photostability: While **WSP-5** is suitable for live-cell imaging, prolonged exposure to high-intensity excitation light may lead to photobleaching. It is advisable to minimize light exposure and use appropriate imaging settings.
- Probe Concentration: The optimal concentration of **WSP-5** may vary depending on the cell type and experimental conditions. It is recommended to perform a concentration titration to determine the optimal working concentration that provides a good signal with minimal cytotoxicity.
- Storage and Handling: **WSP-5** should be stored at -20°C or -80°C, protected from light and moisture.^[1] Stock solutions in DMSO should be stored in small aliquots to avoid repeated freeze-thaw cycles.

Conclusion

The **WSP-5** fluorescent probe is a powerful and reliable tool for the detection and quantification of H₂S in a variety of research applications. Its high selectivity, sensitivity, and rapid "turn-on" response make it well-suited for both in vitro assays and live-cell imaging. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can effectively utilize **WSP-5** to further unravel the complex roles of H₂S in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. enterpriseusa.com [enterpriseusa.com]
- 4. ≥90% (HPLC), fluorescent hydrogen sulfide probe, powder | Sigma-Aldrich [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. WSP-5 (H₂S Probe) 硫化氢荧光探针 (金标产品, 享发文奖励) - 上海懋康生物科技有限公司 [maokangbio.com]
- 7. rsc.org [rsc.org]
- To cite this document: BenchChem. [WSP-5 Fluorescent Probe: A Technical Guide for H₂S Detection]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15556035#what-is-the-wsp-5-fluorescent-probe]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com